
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, also known as DPI-3290, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
Fused heterocyclic triazoles, bearing an oxadiazole cycle, have been synthesized and biologically assessed, showcasing the variety of interesting biological properties these structures can possess. A systematic approach was developed for the synthesis of novel compounds, including those with 1,2,4-oxadiazol rings, highlighting the methodology's applicability for generating diverse functionalized derivatives with potential biological activities (Karpina et al., 2019).
Antimicrobial and Antitumor Activities
Compounds incorporating the 1,3,4-oxadiazole moiety have been synthesized and tested for antimicrobial activity. The research demonstrates the synthetic versatility of these heterocycles and their potential utility in developing new antimicrobial agents (Bondock et al., 2008). Additionally, novel heterocycles, including thiadiazole derivatives, have been evaluated as insecticidal agents, indicating the broad spectrum of biological activities these compounds may exhibit (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Copper complexes with pyridyl-tetrazole ligands, featuring acetamide and hydrazide arms, have been synthesized, revealing insights into their DNA-binding capabilities and antioxidant properties. This research underscores the potential of such compounds in medicinal chemistry and bioinorganic applications (Reddy et al., 2016).
Novel Synthons for Protecting Groups
The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile protected acetamidine has been demonstrated, offering a novel approach to synthesizing various biologically active compounds. This research highlights the innovative use of oxadiazole derivatives in complex synthetic sequences (Moormann et al., 2004).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-9(7-18-10(20)1-2-11(18)21)15-13-17-16-12(22-13)8-3-5-14-6-4-8/h3-6H,1-2,7H2,(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFVPUMIAAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

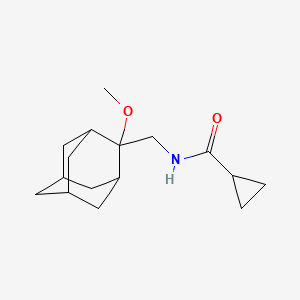
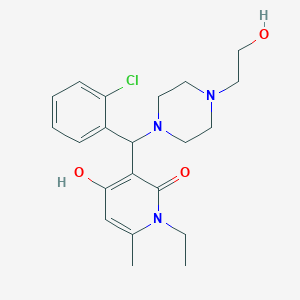

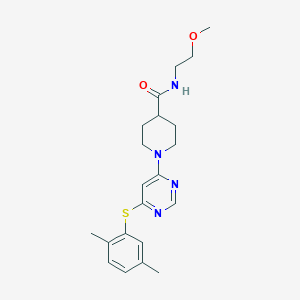

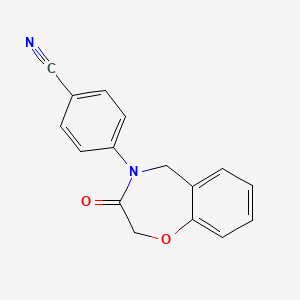


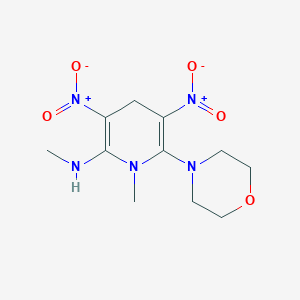
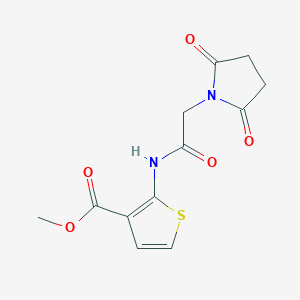
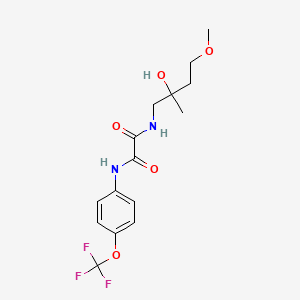
![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)
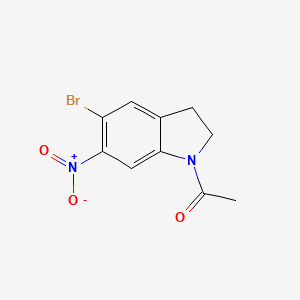
![5-[(3-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2409076.png)